Ceftaroline fosamil

概要

説明

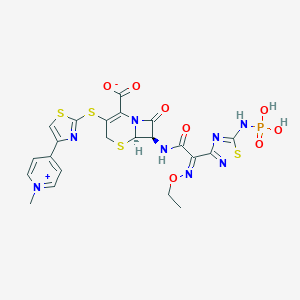

Ceftaroline fosamil, also known as Teflaro in the US and Zinforo in Europe, is a cephalosporin antibiotic with anti-MRSA activity . It is a prodrug of ceftaroline and is active against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . It retains some activity of later-generation cephalosporins having broad-spectrum activity against Gram-negative bacteria, but its effectiveness is relatively much weaker . It is currently being investigated for community-acquired pneumonia and complicated skin and skin structure infection .

Synthesis Analysis

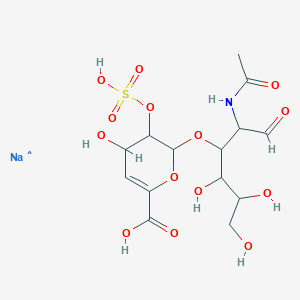

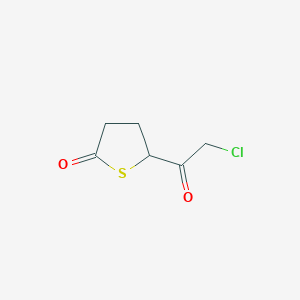

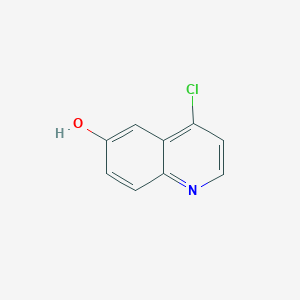

The synthesis of Ceftaroline fosamil is described in a patent . The process involves the reaction of compound formula VI with sodium bicarbonate in a mixture of methyl alcohol and water. The reaction mixture is stirred at room temperature for 2 hours, after which the methyl alcohol is evaporated. The remaining mixture is extracted with dichloromethane and dried over anhydrous sodium sulphate. After filtration, the filtrate is dried to obtain the compound formula VII .

Molecular Structure Analysis

The molecular formula of Ceftaroline fosamil is C22H21N8O8PS4 . Its molecular weight is 684.7 g/mol . The IUPAC name of Ceftaroline fosamil is (6R,7R)-7-[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .

Chemical Reactions Analysis

Ceftaroline fosamil is a prodrug that is rapidly converted to its active form, ceftaroline, in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Physical And Chemical Properties Analysis

The physiochemical properties of Ceftaroline fosamil have been studied using various analytical methods . These methods include high-performance liquid chromatography (HPLC), absorption spectroscopy techniques including ultraviolet and fluorimetry, as well as advanced chromatographic techniques like LCMS .

科学的研究の応用

Treatment of Community-Acquired Pneumonia (CAP)

Ceftaroline fosamil has been extensively studied for its effectiveness in treating CAP. A multinational, retrospective study highlighted its use in adults hospitalized with CAP, showing a high clinical response rate . The study also noted that Ceftaroline fosamil led to a significant reduction in healthcare resource use compared to non-responders, indicating its potential for cost-effective treatment in real-world settings .

Management of Complicated Skin and Soft Tissue Infections (cSSTIs)

Ceftaroline fosamil is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs). Its potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a valuable option for managing cSSTIs .

Antibacterial Activity Against Resistant Strains

The compound’s efficacy extends to combating resistant strains of bacteria. It inhibits a wide range of bacteria, particularly MRSA and Penicillin-resistant S. pneumoniae (PRSP), providing an alternative in the face of rising antimicrobial resistance .

Pharmacokinetic/Pharmacodynamic Target Attainment

Ceftaroline fosamil has demonstrated greater pharmacokinetic/pharmacodynamic target attainment than other standard treatments like ceftriaxone or levofloxacin against common CAP pathogens. This makes it a strong candidate for empirical antimicrobial treatment options .

Broad-Spectrum Cephalosporin

As a broad-spectrum cephalosporin, Ceftaroline fosamil exhibits a dose-proportional pharmacokinetic profile and is well-tolerated. Its compatibility with other commonly administered parenteral drugs via Y-site administration adds to its versatility in clinical settings .

Economic Impact on Healthcare

The economic implications of using Ceftaroline fosamil are significant. Clinical response to the drug is associated with shorter lengths of ICU stay and lower hospital costs, which can have a substantial impact on healthcare budgets .

Alternative Therapy for At-Risk Patients

For patients at risk of treatment failure due to antimicrobial resistance, Ceftaroline fosamil offers an alternative therapy that improves empirical treatment success rates. This is particularly important in regions where current treatment options are compromised .

Use in Multinational Trials and Observational Studies

Ceftaroline fosamil’s effectiveness has been corroborated in randomized multinational trials and observational studies, reinforcing its role as a reliable treatment option for hospitalized patients with CAP or cSSTIs .

Safety And Hazards

Ceftaroline and ceftriaxone were well tolerated; rates of adverse events, serious adverse events, deaths, and premature discontinuations caused by an adverse event were similar in both treatment arms . While on ceftaroline, adverse events were experienced in 8% (41/527) of the patients and 9% (28/307) were readmitted within 30 days after discharge for the same infection .

将来の方向性

Ceftaroline is a novel cephalosporin with a favorable tolerability profile and broad in vitro activity against many resistant Gram-positive and common Gram-negative organisms . It is the first cephalosporin to be approved by the United States Food and Drug Administration (FDA) for the treatment of adults with acute bacterial skin and skin structure infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) . It is also approved by the FDA for the treatment of adults with community-acquired bacterial pneumonia, including cases caused by Streptococcus pneumoniae (with or without concurrent bacteremia), although there are no data at this time to support the use of ceftaroline fosamil for the treatment of pneumonia caused by MRSA . Future directions to be addressed are also highlighted .

特性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/b26-13-/t14-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUWMICIWSJIX-NQJJCJBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N8O8PS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177444 | |

| Record name | Ceftaroline fosamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>100 mg/ml | |

| Record name | Ceftaroline fosamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Ceftaroline fosamil is an antibacterial drug. | |

| Record name | Ceftaroline fosamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Ceftaroline fosamil | |

CAS RN |

229016-73-3 | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229016-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftaroline fosamil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229016733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftaroline fosamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftaroline fosamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

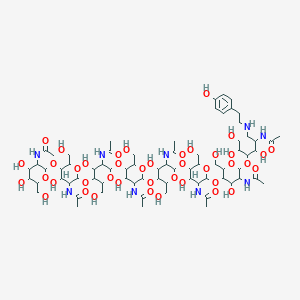

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ceftaroline exert its antibacterial effect?

A1: Ceftaroline functions as a bactericidal agent by binding to penicillin-binding proteins (PBPs) in bacteria [, ]. This binding disrupts the synthesis of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death [, ].

Q2: What makes ceftaroline effective against methicillin-resistant Staphylococcus aureus (MRSA)?

A2: Unlike other β-lactams, ceftaroline possesses a high affinity for PBP2a, an enzyme responsible for methicillin resistance in MRSA [, ]. This strong binding enables ceftaroline to effectively inhibit PBP2a and overcome the resistance mechanism employed by MRSA [, ].

Q3: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for ceftaroline?

A3: Similar to other cephalosporins, the T>MIC is a crucial pharmacodynamic parameter for ceftaroline []. It represents the duration for which the concentration of free ceftaroline in the bloodstream remains above the minimum inhibitory concentration required to inhibit bacterial growth []. This parameter is a reliable predictor of ceftaroline's efficacy [, ].

Q4: What clinical trials have been conducted to assess the efficacy of ceftaroline fosamil?

A4: Several phase III clinical trials, including FOCUS 1, FOCUS 2, CANVAS 1, and CANVAS 2, have evaluated ceftaroline fosamil's efficacy [, , , , , , ]. These trials demonstrated non-inferiority of ceftaroline fosamil to ceftriaxone for community-acquired pneumonia (CAP) and to vancomycin plus aztreonam for complicated skin and soft tissue infections (cSSTIs) []. Notably, ceftaroline fosamil demonstrated high cure rates against infections caused by Streptococcus pneumoniae and MRSA in these trials [, , , , ].

Q5: What evidence supports the use of ceftaroline fosamil in pediatric populations?

A5: Population pharmacokinetic (PK) modeling and target attainment simulations incorporating data from pediatric studies have supported the safety and efficacy of ceftaroline fosamil in children []. These analyses led to the approval of specific dose regimens for children aged 2 months to <18 years by both the FDA and EMA []. Clinical trials, such as NCT01400867, NCT01530763, and NCT01669980, further assessed the safety and effectiveness of ceftaroline fosamil in pediatric patients with ABSSSIs and CABP, showing promising results [, , ].

Q6: What is the molecular formula and weight of ceftaroline fosamil?

A6: Ceftaroline fosamil has a molecular formula of C20H21N8O10PS and a molecular weight of 624.5 g/mol.

Q7: Are there any spectroscopic data available for ceftaroline fosamil?

A7: While spectroscopic data is not extensively discussed in the provided research papers, standard analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed for the characterization of ceftaroline fosamil and its metabolites [, ].

Q8: What are the known mechanisms of resistance to ceftaroline?

A8: Resistance to ceftaroline can emerge through various mechanisms, including mutations in PBPs, particularly PBP2a []. Mutations outside the transpeptidase-binding pocket of PBP2a, along with alterations in other PBPs like PBP2, PBP3, and PBP4, can also contribute to resistance [, ].

Q9: Is there cross-resistance between ceftaroline and other antibiotics?

A9: While ceftaroline demonstrates activity against some strains resistant to other antibiotics, cross-resistance can occur. For instance, ceftaroline shows limited activity against Enterobacteriaceae producing extended-spectrum β-lactamases (ESBLs) and strains exhibiting resistance to ceftazidime [, ]. Additionally, mutations in PBPs that confer resistance to ceftaroline may also impact susceptibility to other β-lactams [, , ].

Q10: What is known about the safety profile of ceftaroline fosamil?

A10: Clinical trials have shown ceftaroline fosamil to be generally well-tolerated with a safety profile comparable to other cephalosporins [, , , , , ]. The most common adverse events reported include diarrhea, nausea, headache, and infusion site reactions [, , , , , ].

Q11: What is the recommended dosage adjustment for ceftaroline fosamil in patients with renal impairment?

A11: Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid ceftaroline accumulation []. Specific recommendations for dosage adjustments based on creatinine clearance levels are provided in the drug label [].

Q12: How is ceftaroline fosamil metabolized and excreted?

A12: Ceftaroline fosamil, administered intravenously, is rapidly metabolized to its active form, ceftaroline []. Ceftaroline is primarily eliminated by renal excretion, making dosage adjustments crucial in patients with renal insufficiency [].

Q13: Are there any known drug interactions with ceftaroline fosamil?

A13: While specific drug interactions are not extensively discussed in the provided research papers, clinicians should consider potential interactions based on ceftaroline's metabolism and excretion pathways. Further research is necessary to fully elucidate the potential for drug interactions with ceftaroline fosamil.

Q14: What are the ongoing research areas for ceftaroline?

A14: Ongoing research focuses on optimizing ceftaroline fosamil usage, particularly in complex clinical scenarios like hospital-acquired pneumonia and ventilator-associated pneumonia []. Understanding the emergence and spread of ceftaroline resistance mechanisms is another crucial research focus [, ]. Additionally, exploring the potential of ceftaroline in combination therapies with other antibiotics is an active area of investigation [, ].

Q15: What are some future directions in ceftaroline research?

A15: Investigating novel drug delivery systems for targeted therapy and developing strategies to mitigate or circumvent ceftaroline resistance mechanisms are crucial areas for future research []. Further exploration of ceftaroline's activity against emerging pathogens and its potential applications in combination therapies will likely shape the future of this important antibiotic.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)